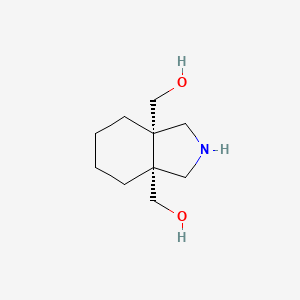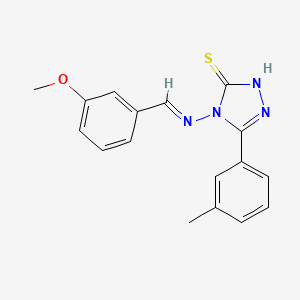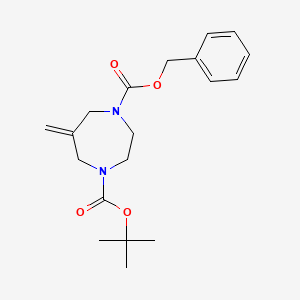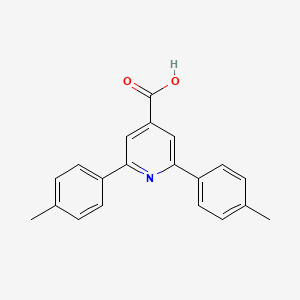
((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol: is a bicyclic organic compound with two hydroxyl groups attached to the nitrogen-containing ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol typically involves the reduction of a precursor compound, such as a diketone or a diester, followed by cyclization and functionalization steps. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in ((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can undergo further reduction to form fully saturated derivatives using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride or amines in the presence of a base.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or amines with a base.
Major Products:
Oxidation: Carbonyl compounds (e.g., ketones or aldehydes).
Reduction: Fully saturated derivatives.
Substitution: Halides, amines, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: ((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to mimic certain natural substrates.
Medicine: Potential applications in medicine include the development of new therapeutic agents targeting specific enzymes or receptors. Its structural features may allow for the design of compounds with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism by which ((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with active sites or allosteric sites on proteins.
Comparaison Avec Des Composés Similaires
Octahydro-1H-isoindole derivatives: Compounds with similar bicyclic structures but different functional groups.
Dimethanol derivatives: Compounds with two hydroxyl groups attached to different ring systems.
Uniqueness: ((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
[(3aS,7aR)-7a-(hydroxymethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-3a-yl]methanol |
InChI |
InChI=1S/C10H19NO2/c12-7-9-3-1-2-4-10(9,8-13)6-11-5-9/h11-13H,1-8H2/t9-,10+ |
Clé InChI |
XUOGUMUQABQHSY-AOOOYVTPSA-N |
SMILES isomérique |
C1CC[C@]2(CNC[C@]2(C1)CO)CO |
SMILES canonique |
C1CCC2(CNCC2(C1)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12046396.png)
![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12046399.png)
![1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12046402.png)



![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B12046441.png)




![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046465.png)
![1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione](/img/structure/B12046476.png)
